3-Bromo-1,1,1-trifluoropropan-2-ol
Overview
Description
3-Bromo-1,1,1-trifluoropropan-2-ol is a compound known for its versatility as a fluorinated building block in organic synthesis. It plays a crucial role in the synthesis of various heterocyclic and aliphatic compounds with trifluoromethyl groups, which are significant in developing materials with unique chemical and physical properties.
Synthesis Analysis
The synthesis of 3-Bromo-1,1,1-trifluoropropan-2-ol involves bromination of 3,3,3-trifluoropropene, yielding 2-bromo-3,3,3-trifluoropropyl acetate, which upon hydrolysis and cyclization, produces the target compound. This method provides a pathway to synthesize 3,3,3-trifluoropropene oxide, a closely related compound, demonstrating the synthetic utility of bromo-trifluoropropanes as intermediates in organic synthesis (Ramachandran & Padiya, 2007).
Molecular Structure Analysis
Research on derivatives of 3,3,3-trifluoropropene, such as sulfoxides and sulfones, shows their utility in 1,3-dipolar cycloadditions, forming trifluoromethyl substituted cyclopropanes and pyrrolidines. These studies highlight the influence of the trifluoromethyl group on the molecular structure and reactivity, underpinning the significance of 3-Bromo-1,1,1-trifluoropropan-2-ol in synthesizing fluorinated compounds (Plancquaert et al., 1996).
Chemical Reactions and Properties
Photodissociation studies of 3-bromo-1,1,1-trifluoro-2-propanol reveal its behavior under UV light, leading to C-Br bond dissociation and formation of Br radicals. This process is critical for understanding the chemical properties and reactivity of bromo-trifluoropropanes in photolytic conditions (Indulkar et al., 2011).
Physical Properties Analysis
While direct studies on the physical properties of 3-Bromo-1,1,1-trifluoropropan-2-ol specifically might not be available, the research on its synthesis and applications provides insights into its behavior as a fluorinated building block. Its role in synthesizing various fluorinated compounds implies significant volatility, reactivity, and potential for hydrogen bonding, typical of organofluorine compounds.
Chemical Properties Analysis
The chemical properties of 3-Bromo-1,1,1-trifluoropropan-2-ol are highlighted by its utility in organic synthesis, particularly in introducing trifluoromethyl groups into target molecules. Its involvement in various chemical reactions, such as photocatalytic and palladium-catalyzed cross-coupling reactions, demonstrates its reactivity and potential to form bonds with a wide range of other chemical entities, leading to the creation of compounds with desired properties and functions (Zeng et al., 2022).
Scientific Research Applications
Thiol-Reactive Trifluoromethyl Probe
- Application Summary: 3-Bromo-1,1,1-trifluoropropan-2-ol (BTFP) is a brominated saturated alcohol that behaves as a thiol-reactive trifluoromethyl probe .
- Results or Outcomes: The effective chemical shift dispersion of BTFP under conditions of varying polarity has been studied .
Photodissociation Dynamics
- Application Summary: The photodissociation dynamics of BTFP have been studied at 234 nm, and the C–Br bond dissociation has been investigated using resonance-enhanced multiphoton ionization coupled with time-of-flight mass spectrometer (REMPI-TOFMS) .
- Methods of Application: The study involved the use of REMPI-TOFMS to investigate the C–Br bond dissociation at 234 nm .
- Results or Outcomes: The study found that Br formation is a primary process and occurs on a repulsive surface involving the C–Br bond of BTFP. The average translational energies for the Br (2P3/2) and Br (2P1/2) channels are 9.2 ± 1.0 and 7.4 ± 0.9 kcal/mol for BTFP .
Inhibition of VEGF Receptor
- Application Summary: 3-Bromo-1,1,1-trifluoropropan-2-one, a compound related to BTFP, has been shown to inhibit the activity of the VEGF receptor by competitively binding to its extracellular domain .
- Methods of Application: The compound is used as a diagnostic reagent for anti-VEGF receptor antibodies .
- Results or Outcomes: The compound has been shown to inhibit the growth of cancer cells in vitro with a monoclonal antibody that recognizes the extracellular domain of the VEGF receptor .
properties
IUPAC Name |
3-bromo-1,1,1-trifluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHIIZIQRDVGDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277702 | |
Record name | 3-bromo-1,1,1-trifluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,1,1-trifluoropropan-2-ol | |
CAS RN |
431-34-5, 88378-50-1 | |
Record name | 431-34-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-1,1,1-trifluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-1,1,1-Trifluoro-2-Propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 88378-50-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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